molecular formula C22H24N2O2 B7711668 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide

Cat. No. B7711668
M. Wt: 348.4 g/mol
InChI Key: NDMCOYDMDSJGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide, also known as HMB, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. HMB is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide is not fully understood, but it is thought to involve the modulation of protein-protein interactions and the regulation of enzyme activity. This compound has been shown to bind to a range of proteins, including kinases and phosphatases, and to modulate their activity in a dose-dependent manner.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of cellular signaling pathways, the regulation of enzyme activity, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide in lab experiments is its ability to modulate the activity of a range of enzymes and signaling pathways, making it a valuable tool for studying cellular processes. However, this compound has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide, including studies of its potential therapeutic applications in cancer and inflammatory diseases, as well as studies of its effects on cellular metabolism and energy balance. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular signaling pathways and enzymes.

Synthesis Methods

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-8-methylquinoline with isobutyryl chloride and benzylamine. This process results in the formation of this compound, which can be purified using standard methods such as column chromatography.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has been used in a range of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. This compound has been shown to modulate the activity of a range of enzymes, including protein kinases and phosphatases, making it a valuable tool for studying the regulation of cellular processes.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15(2)13-24(22(26)17-9-5-4-6-10-17)14-19-12-18-11-7-8-16(3)20(18)23-21(19)25/h4-12,15H,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMCOYDMDSJGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.